molecular formula C9H11BrClNO B8233547 3-(2-bromophenoxy)azetidine hydrochloride

3-(2-bromophenoxy)azetidine hydrochloride

Cat. No.: B8233547
M. Wt: 264.54 g/mol
InChI Key: RSTPJEXQXXFLQS-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)azetidine hydrochloride: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenoxy group attached to the azetidine ring, and it is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenoxy)azetidine hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The azetidine ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Various substituted azetidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the azetidine ring.

    Reduction Products: Reduced forms of the azetidine ring, potentially leading to secondary amines.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)azetidine hydrochloride involves its interaction with molecular targets through its azetidine ring and bromophenoxy group. The ring strain in the azetidine ring makes it reactive, allowing it to participate in various chemical reactions. The bromophenoxy group can interact with specific molecular sites, influencing the compound’s biological activity .

Properties

IUPAC Name

3-(2-bromophenoxy)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTPJEXQXXFLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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